CES2 Inhibition Potency versus a Reference Small-Molecule CES2 Inhibitor (CES2-IN-1)
In a biochemical assay using human liver microsomes and fluorescein diacetate as substrate, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide achieved an IC50 of 20 nM (Ki = 42 nM) against CES2 [1]. In contrast, the structurally distinct, literature-reported reversible CES2 inhibitor CES2-IN-1 (Compound 24) exhibits an IC50 of 6.72 μM against recombinant human CES2 . This represents an approximately 336-fold potency advantage for the target compound, although direct head-to-head comparisons under identical assay conditions are not available.
| Evidence Dimension | CES2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (human liver microsomes) |
| Comparator Or Baseline | CES2-IN-1 (Compound 24): IC50 = 6.72 μM (recombinant human CES2) |
| Quantified Difference | ~336-fold lower IC50 for the target compound |
| Conditions | Target compound: human liver microsomes, fluorescein diacetate substrate. Comparator: recombinant human CES2 enzyme assay. |
Why This Matters
For researchers procuring a CES2 inhibitor, a >300-fold difference in IC50, even across assay formats, signals a substantially different starting point for tool compound development or selectivity profiling.
- [1] BindingDB Entry BDBM50154561. IC50 = 20 nM against CE2 in human liver microsomes. View Source
